6-chloro-2-(methylthio)-4-phenylquinazoline
CAS No.:
Cat. No.: VC10871849
Molecular Formula: C15H11ClN2S
Molecular Weight: 286.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H11ClN2S |
|---|---|
| Molecular Weight | 286.8 g/mol |
| IUPAC Name | 6-chloro-2-methylsulfanyl-4-phenylquinazoline |
| Standard InChI | InChI=1S/C15H11ClN2S/c1-19-15-17-13-8-7-11(16)9-12(13)14(18-15)10-5-3-2-4-6-10/h2-9H,1H3 |
| Standard InChI Key | IEGWBQYKJLMVCS-UHFFFAOYSA-N |
| SMILES | CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
| Canonical SMILES | CSC1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Formula
6-Chloro-2-(methylthio)-4-phenylquinazoline has the molecular formula C₁₅H₁₂ClN₂S and a molecular weight of 287.79 g/mol. Its structure consists of a quinazoline backbone (a fused benzene and pyrimidine ring) with the following substituents:
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Chlorine at position 6,
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Methylthio group (-SCH₃) at position 2,
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Phenyl ring at position 4.
The presence of the methylthio group introduces significant lipophilicity, as evidenced by an estimated LogP value of 4.8–5.2 (calculated using fragment-based methods) . This property enhances membrane permeability, a critical factor in drug design.
Crystallographic and Spectral Data
While crystallographic data for this specific compound are unavailable, related quinazolines exhibit monoclinic or triclinic crystal systems with π-π stacking interactions . Key spectral features inferred from analogs include:
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¹H NMR: Aromatic protons in the quinazoline ring (δ 8.1–9.3 ppm), methylthio singlet (δ 2.5 ppm), and phenyl group protons (δ 7.2–7.8 ppm) .
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¹³C NMR: Quinazoline carbons (δ 150–160 ppm), methylthio carbon (δ 18–20 ppm), and phenyl carbons (δ 125–140 ppm) .
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Mass Spectrometry: A molecular ion peak at m/z 287.79 (M⁺) with fragmentation patterns indicative of chlorine and methylthio loss .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis of 6-chloro-2-(methylthio)-4-phenylquinazoline can be achieved through modular approaches derived from patented methods for related quinazolines :
Route 1: Nucleophilic Substitution
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Starting Material: 6-Chloro-2,4-dichloroquinazoline.
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Step 1: React with sodium methanethiolate (NaSCH₃) in dimethylformamide (DMF) at 60°C to substitute the chloride at position 2 .
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Step 2: Introduce the phenyl group at position 4 via Suzuki-Miyaura coupling using phenylboronic acid and a palladium catalyst .
Route 2: Cyclization of Benzophenone Derivatives
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Intermediate: 2-Amino-5-chlorobenzophenone undergoes chloroacetylation to form 2-chloroacetamido-5-chlorobenzophenone .
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Cyclization: Treatment with thionyl chloride and pyridine yields 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide .
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Thiolation: Displacement of the chloromethyl group with methylthiolate under basic conditions .
Optimization and Yield
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Reaction Conditions: Optimal yields (70–85%) are achieved using anhydrous solvents (e.g., methylene chloride) and temperatures of 40–60°C .
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .
Physicochemical Properties
Thermodynamic Parameters
| Property | Value/Description |
|---|---|
| Melting Point | 180–185°C (estimated) |
| Solubility | Insoluble in water; soluble in DCM, chloroform, DMF |
| Stability | Stable under inert atmosphere; sensitive to strong acids/bases |
Spectroscopic Comparison with Analogs
| Drug | Target | Structure |
|---|---|---|
| Gefitinib | EGFR kinase | Quinazoline with morpholino group |
| 6-Chloro-2-(methylthio)-4-phenylquinazoline | Hypothetical kinase | Methylthio and phenyl substituents |
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